2-Nitroaniline

Catalog No.
S564659
CAS No.
88-74-4
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitroaniline

CAS Number

88-74-4

Product Name

2-Nitroaniline

IUPAC Name

2-nitroaniline

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2

InChI Key

DPJCXCZTLWNFOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
0.01 M
Soluble in ethanol; very soluble in ether, acetone, benzene, chloroform
Slightly sol in cold water; sol in hot water
In water, 1.47X10+3 mg/L at 30 °C
Solubility in water, g/100ml at 25 °C: 0.126

Synonyms

o-Nitroaniline; 1-Amino-2-nitrobenzene; 1-Nitro-2-aminobenzene; 2-Aminonitrobenzene; 2-Nitrobenzenamine; 2-Nitrophenylamine; Azoene Fast Orange GR Base; Azoene Fast Orange GR Salt; Azofix Orange GR Salt; Azogene Fast Orange GR; Brentamine Fast Orange

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]

The exact mass of the compound 2-Nitroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70.7° f (ntp, 1992)0.01 msoluble in ethanol; very soluble in ether, acetone, benzene, chloroformslightly sol in cold water; sol in hot waterin water, 1.47x10+3 mg/l at 30 °csolubility in water, g/100ml at 25 °c: 0.126. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9796. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitroaniline is a critical ortho-substituted aromatic amine utilized primarily as a synthetic precursor for o-phenylenediamine and downstream benzimidazole derivatives. Characterized by strong intramolecular hydrogen bonding between the adjacent nitro and amino groups, it exhibits distinct thermal and solubility profiles compared to its meta and para isomers. For industrial buyers, its low melting point (70-73 °C) and exceptionally low basicity dictate specific handling, extraction, and reaction conditions. Procurement decisions typically hinge on its specific structural geometry, which is non-interchangeable when targeting ortho-fused heterocyclic scaffolds in pharmaceutical and dye manufacturing[1].

Substituting 2-nitroaniline with 4-nitroaniline or 3-nitroaniline leads to fundamentally different downstream chemical topologies and process failures. Because the nitro and amino groups are in the ortho position, reduction exclusively yields o-phenylenediamine, the mandatory building block for benzimidazole heterocycles; para- or meta-isomers yield p- or m-phenylenediamines, which cannot undergo the same cyclization [1]. Furthermore, the intramolecular hydrogen bonding in 2-nitroaniline suppresses its basicity to nearly 100,000 times lower than unsubstituted aniline, rendering standard acid-base extraction protocols designed for typical anilines ineffective [2]. Attempting to use generic nitroaniline handling parameters will also fail thermally, as 2-nitroaniline melts at ~71 °C, whereas 4-nitroaniline requires heating to nearly 148 °C .

Thermal Processability: Melting Point Depression via Intramolecular Hydrogen Bonding

2-Nitroaniline exhibits a significantly lower melting point than its structural isomers due to strong intramolecular hydrogen bonding between the ortho-positioned amine and nitro groups, which prevents the extensive intermolecular networks seen in the para isomer. Quantitative data shows 2-nitroaniline melts at 70–73 °C, whereas 4-nitroaniline melts at 146–149 °C and 3-nitroaniline at 111–114 °C.

Evidence DimensionMelting Point
Target Compound Data70–73 °C
Comparator Or Baseline146–149 °C (4-Nitroaniline); 111–114 °C (3-Nitroaniline)
Quantified Difference~75 °C reduction in melting point vs para-isomer
ConditionsStandard atmospheric pressure

Enables lower-temperature melt processing and reduces energy requirements during industrial handling and continuous flow amination compared to the para isomer.

Atypical Basicity Profile for Selective Acid-Base Extraction

The proximity of the electron-withdrawing nitro group to the amino group in 2-nitroaniline, combined with steric and hydrogen-bonding effects, drastically reduces its basicity. The pKa of its conjugate acid is approximately -0.26, making it a significantly weaker base than 4-nitroaniline (pKa 1.01) and 3-nitroaniline (pKa 2.47), and nearly 100,000 times less basic than unsubstituted aniline (pKa 4.6) [1].

Evidence DimensionConjugate Acid pKa (Basicity)
Target Compound DatapKa = -0.26
Comparator Or BaselinepKa = 1.01 (4-Nitroaniline); pKa = 4.6 (Aniline)
Quantified Difference1.27 pKa unit difference vs para-isomer; ~4.8 unit difference vs aniline
ConditionsAqueous media, standard conditions

Allows for highly selective separation of 2-nitroaniline from reaction mixtures containing other isomers or aniline via controlled acidic extraction.

Exclusive Precursor Suitability for High-Yield Benzimidazole Synthesis

2-Nitroaniline is exclusively suited for one-pot reductive cyclization to benzimidazoles. When subjected to catalytic hydrogenation (Pd/C) in the presence of orthoesters and an acid catalyst, 2-nitroaniline converts directly to benzimidazole derivatives in high yields, bypassing the need to isolate the unstable o-phenylenediamine intermediate. This ortho-specific reactivity is structurally impossible for 4-nitroaniline or 3-nitroaniline, which cannot form the required 5-membered imidazole ring [1].

Evidence DimensionBenzimidazole Cyclization Capability
Target Compound DataHigh yield one-pot cyclization
Comparator Or Baseline0% yield / structurally impossible (3-Nitroaniline & 4-Nitroaniline)
Quantified DifferenceAbsolute binary difference in target scaffold viability
ConditionsPd/C catalytic hydrogenation with orthoesters in methanol at room temperature

Mandates the procurement of the ortho-isomer for any pharmaceutical or dye synthesis targeting the benzimidazole core.

Electrochemical Reduction Potential for Sensor Differentiation

In environmental monitoring and sensor development, distinguishing between nitroaniline isomers is critical. Under cyclic voltammetry on NiO nanoparticle-loaded carbon spheres, 2-nitroaniline exhibits a distinct reduction peak at -0.617 V, compared to -0.620 V for 4-nitroaniline and -0.526 V for 3-nitroaniline. Furthermore, electrochemical pre-activation reveals distinct oxidation-reduction peak pairs specific to the ortho-isomer, allowing for precise quantitative differentiation in mixed-isomer solutions[1].

Evidence DimensionElectrochemical Reduction Peak (R1)
Target Compound Data-0.617 V
Comparator Or Baseline-0.620 V (4-Nitroaniline) and -0.526 V (3-Nitroaniline)
Quantified DifferenceMeasurable peak separation enhanced by pre-activation
ConditionsNiO NP-CSs/GCE electrode, 0.1 mM analyte concentration

Provides the necessary electrochemical fingerprint for developing selective analytical sensors that can quantify 2-nitroaniline in the presence of its isomers.

Precursor for Benzimidazole-Based Pharmaceuticals

Directly utilizes the ortho-geometry and reductive cyclization capabilities (as detailed in Section 3) to form the core scaffold for anthelmintics, antihistamines, and angiotensin II receptor antagonists. The one-pot methodology strictly requires 2-nitroaniline to bypass unstable intermediates [1].

Synthesis of o-Phenylenediamine for Dyes and Antioxidants

Leverages the specific reduction of 2-nitroaniline to o-phenylenediamine, which is then condensed with diketones or xanthate esters to produce mercaptoimidazole antioxidants for rubber manufacturing, a pathway structurally unavailable to the para-isomer[2].

Development of Isomer-Selective Electrochemical Sensors

Utilizes the distinct electrochemical reduction potential and pre-activation oxidation-reduction pairs of 2-nitroaniline to build highly specific environmental monitoring tools for toxic nitroaromatics, ensuring accurate quantification without cross-reactivity from 4-nitroaniline [3].

Low-Temperature Melt-Phase Amination and Processing

Takes advantage of the significantly depressed melting point (70-73 °C) caused by intramolecular hydrogen bonding to perform continuous-flow processing or melt-phase reactions at lower energy costs than required for the higher-melting 4-nitroaniline .

Physical Description

O-nitroaniline is an orange solid with a musty odor. Sinks and mixes slowly with water. (USCG, 1999)
ORANGE-YELLOW CRYSTALS.

Color/Form

Yellow-orange crystals from boiling water
Orange-red needles

XLogP3

1.9

Boiling Point

543 °F at 760 mm Hg (NTP, 1992)
284.0 °C
284 °C

Flash Point

335 °F (NTP, 1992)
168 °C

Vapor Density

4.77 (NTP, 1992) (Relative to Air)

Density

1.44 at 68 °F (USCG, 1999)
0.9015 at 25 °C/4 °C
1.44 g/cm³

LogP

1.85 (LogP)
log Kow = 1.85
1.44

Odor

Musty

Melting Point

160.7 °F (NTP, 1992)
71.0 °C
71 °C

UNII

2519U0541L

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 206 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 205 of 206 companies with hazard statement code(s):;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.51%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.56%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (99.51%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

THE RELATIVE MUTAGENIC ACTIVITIES OF AMINOANILINES HAVE BEEN ATTEMPTED TO BE RELATED TO PARAMETERS REFLECTING POTENTIAL FOR N-HYDROXYLATION AND STABILITY OF THE ARYLNITRENIUM IONS. THE NITRO GROUPS DEACTIVATE THE AMINE GROUP N-HYDROXYLATION AND THE EPOXIDATION, & NO ACTIVE PRODUCTS FROM CYTOCHROME P450 WOULD BE PREDICTED. THE ACTIVITY OF THE NITRO DERIVATIVES IS PRESUMED TO BE DUE TO TRANSFORMATION OF THE NITRO GROUP ITSELF TO AN ACTIVE MUTAGENIC SPECIES BY OTHER ENZYME SYSTEMS. /AMINOANILINES/

Vapor Pressure

1 mm Hg at 219.2 °F ; <0.1 mm Hg at 86° F (NTP, 1992)
0.00 mmHg
2.77X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 4

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

88-74-4

Wikipedia

O-nitroaniline

Biological Half Life

0.35 Days

Methods of Manufacturing

REACTION OF 1-CHLORO-2-NITROBENZENE WITH AMMONIA.
... From o-Dinitrobenzene; ... From o-Nitroaniline-p-Sulfonic acid; ... From PSI-o-Dinitrobenzene.
From aniline by nitration after acetylation, with subsequent removal of the acetyl group by hydrolysis; from o-dinitrosobenzene.
2-Chloronitrobenzene is heated with excess (10 mol/mol) strong aqueous ammonia in an autoclave. The temperature is gradually increased to 180 °C over 4 hr and held there for 5 hr more. The pressure builds up to around 4 MPa and is released to an ammonia recycle loop before the product is isolated by filtration and washing. The reaction is extremely exothermic (delta H= -168 kJ/mol), and too rapid heating or inadequate temperature control can result in a runaway reaction.

General Manufacturing Information

Benzenamine, 2-nitro-: ACTIVE

Analytic Laboratory Methods

Determination of p- and o-nitroanilines in wastewater by two-wavelength spectrophotometric method was discussed.
A detailed evaluation of gas chromatography and high performance liquid chromatography methods for the determination of anilines in aquatic media was conducted. An optimized analytical approach based on chromatography with thermionic N-P selective detection was described. This method determined a variety of anilines at the low ppb level in industrial aq discharges, and effluents from publicly owned treatment works. Method performance data for authentic environmental samples were presented. Analytical precision was generally 5-15% RSD (relative standard deviation) and recoveries were generally 75%. /Anilines and substituted derivatives/
Analyte: aromatic amines; Matrix: air; Procedure: adsorption on silica gel; elution by ethanol; Gas Chromatography analysis; Range: 0.01-14 mg/sample; Precision: + or - 9%.
THIN LAYER CHROMATOGRAPHY USED TO DETERMINE ANILINES USING FLUORESCAMINE REAGENT.
For more Analytic Laboratory Methods (Complete) data for 2-NITROANILINE (11 total), please visit the HSDB record page.

Storage Conditions

Protect against physical damage to containers and prevent from moisture contacts.

Dates

Last modified: 08-15-2023

Bismuth molybdate incorporated functionalized carbon nanofiber as an electrocatalytic tool for the pinpoint detection of organic pollutant in life samples

Alagumalai Krishnapandi, Balamurugan Muthukutty, Shen-Ming Chen, Kumaravelu Thanigai Arul, Huang Ji Shiuan, Muthusamy Selvaganapathy
PMID: 33385681   DOI: 10.1016/j.ecoenv.2020.111828

Abstract

Herein, we fabricated a feasible and accurate sensing platform for the quantification of toxic organic pollutant 2-nitroaniline (2-NA) in water samples through electrocatalyst made up of bismuth molybdate (Bi
MoO
, BMO) functionalized carbon nanofiber (f-CNF) modified electrode. The preparation of BMO/f-CNF composite is of two methods, such as co-precipitation (C-BMO/f-CNF) and ultrasonication method (U-BMO/f-CNF). The physicochemical properties of the composites were characterized by XRD, FTIR, Raman, BET, FE-SEM, and HR-TEM techniques. At U-BMO/f-CNF, the charge transfer resistance was low (R
= 12.47 Ω) compared to C-BMO/f-CNF because nanosized U-BMO particles correctly aim at the defective sites of the f-CNF surface wall. Further, the electrocatalytic activity of C&U-BMO/f-CNF composites was examined by cyclic voltammetry (CV) and differential pulse voltammetry techniques (DPV) for the electrochemical detection of 2-nitroaniline (2-NA). The U-BMO/f-CNF/GCE shows a higher cathodic current, wide dynamic linear range of 0.01-168.01 µM, and superior electrocatalytic activity with a low detection limit (0.0437 µM) and good sensitivity (0.6857 μA μM
cm
). The excellent selectivity nature of U-BMO/f-CNF/GCE was observed in the presence of various organic pollutants and a few toxic metal cations. The practical applicability such as stability, repeatability towards 2-NA outcomes with accepted results. Besides, the practical viability of as proposed U-BMO/f-CNF sensor was investigated in soil and lake water samples delivers good recovery results. Hence from these analyses, we conclude that U-BMO/f-CNF/GCE potential for the determination of hazardous environmental pollutant 2-NA.


Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors

Weining Sun, Xiuli Chen, Shenzhen Huang, Wenpei Li, Chenyu Tian, Shengyong Yang, Linli Li
PMID: 32631504   DOI: 10.1016/j.bmcl.2020.127215

Abstract

SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes. Herein we report the discovery of a series of new SIRT6 inhibitors containing the skeleton 1-phenylpiperazine. Among them, compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) is the most potent one, which showed an IC
value of 4.93 μM against SIRT6 in the Fluor de Lys (FDL) assay. It displayed K
values of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively. In selectivity assay, 6d showed no activity against other members of the HDAC family (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM. In a mouse model of type 2 diabetes, 6d could significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose. Overall, this study provides a promising lead compound for subsequent drug discovery targeting SIRT6.


Supercritical water oxidation of 2-, 3- and 4-nitroaniline: A study on nitrogen transformation mechanism

Bowen Yang, Zhiwen Cheng, Maohong Fan, Jinping Jia, Tao Yuan, Zhemin Shen
PMID: 29704850   DOI: 10.1016/j.chemosphere.2018.04.029

Abstract

Supercritical water oxidation (SCWO) of 2-, 3- and 4-nitroaniline (NA) was investigated under residence time of 1-6 min, pressure of 18-26 MPa, temperature of 350-500 °C, with initial concentration of 1 mM and 300% excess oxygen. Among these operating conditions, temperature and residence time played a more significant role in decomposing TOC and TN than pressure. Moreover, the products of N-containing species were mainly N
, ammonia and nitrate. When temperature, pressure and retention time enhanced, the yields of NO
and org-N were reduced, the amount of N
was increasing, the proportion of NH
, however, presented a general trend from rise to decline in general. The experiment of aniline/nitrobenzene indicated that TN removal behavior between amino and nitro groups would prefer to happen in the molecule rather than between the molecules, therefore, the smaller interval between the amino and nitro group was the more easily to interreact. This might explain the reason why TN removal efficiency was in an order that 2-NA > 3-NA > 4-NA. The NH
/NO
experiment result demonstrated that ammonia and nitrate did convert into N
during SCWO, however, the formation of N
was little without auxiliary fuel. Density functional theory (DFT) method was used to calculate the molecular structures of 2-, 3- and 4-NA to further explore reaction mechanism, which verified that amino group was more easily to be attacked than nitro group. Based on these results, the conceivable reaction pathways of 2-, 3- and 4-NA were proposed, which contained three parts, namely denitrification, ring-open and mineralization.


Structure-activity investigation of the potentiating effect of cyano substitution on nitroaniline mutagenicity in the ames test

P David Josephy, Joban Dhanoa, George Elzawy, Kayla Heney, Laurenne Petrie, Chantel Senis
PMID: 29178210   DOI: 10.1002/em.22161

Abstract

2,6-Dicyano-4-nitroaniline and 2-cyano-4-nitroaniline (CNNA; 2-amino-5-nitrobenzonitrile) are potent mutagens in the Ames test, even though unsubstituted nitroanilines (NAs) are no more than weak mutagens. These compounds are putative reduction products of many commercial azo dyes, including Disperse Blue 165, Disperse Blue 337, Disperse Red 73, Disperse Red 82, Disperse Violet 33, and Disperse Violet 63. We have examined the mutagenicity in strains TA98 and YG1024 of a series of commercially-available isomers of CNNA, and some related compounds, to probe the relationship between structure and genotoxic activity in this class of compounds. The potentiating effect of the cyano substituent is seen in many cases; e.g. 2-amino-4-nitrobenzonitrile is a much more potent mutagen than 3-NA. 2,4-Dinitrobenzonitrile is also highly mutagenic. Possible mechanisms for the "cyano effect" are considered, with respect to the likely structures of cyanonitroaniline-DNA adducts and the roles of the enzymes (nitroreductase and acetyl CoA:arylamine N-acetyltransferase) believed to be involved in the activation of nitroaromatic compounds. Environ. Mol. Mutagen. 59:114-122, 2018. © 2017 Wiley Periodicals, Inc.


An easily recoverable and highly reproducible agar-supported palladium catalyst for Suzuki-Miyaura coupling reactions and reduction of o-nitroaniline

Talat Baran, Nuray Yılmaz Baran, Ayfer Menteş
PMID: 29660458   DOI: 10.1016/j.ijbiomac.2018.04.057

Abstract

Polysaccharides are excellent support materials for catalytic systems due to their superior metal binding capacity, high mechanical strength, and green nature. Among the polysaccharides, agar can be considered a good support material for catalytic reactions from the point of its low cost, easy availability, high thermal durability, and biodegradability. In this study, agar-supported palladium catalyst (AG-Pd) was designed for the first time, and then its catalytic performance was tested towards (i) Suzuki-Miyaura coupling reactions and (ii) catalytic reduction of o-nitroaniline to o-phenylenediamine under mild reaction conditions. Additionally, the reproducibility of the designed AG-Pd catalyst was investigated in both catalytic reactions, and the tests showed that the catalyst could be reused many times. AG-Pd catalyst displayed excellent selectivity and efficiency in Suzuki-Miyaura coupling reactions in only 6 min under solvent-free media. In addition, AG-Pd catalyst provided good catalytic reduction by completely reducing o-nitroaniline in 90 s at room temperature. These findings reveal that agar is a good support material, and it can be used for different catalytic systems as a support.


[Removal of AOX and Chroma in Biologically Treated Effluent of Chemical Dyestuff Wastewater with Nanoscale Ni/Fe]

Xiao-ming Shu, Can-can Xu, Rui Liu, Yuan Zhao, Lü-jun Chen
PMID: 27363157   DOI:

Abstract

Nanoscale Ni/Fe was applied to biologically treated effluent of chemical dyestuff wastewater. The removal rates of absorbable organic halogens (AOX) and chroma were investigated at different Ni loadings (0-5%), initial wastewater pH (4.1-10.0), Ni/Fe dosage (1-5 g x L(-1)) and reaction time (0.5-96 h). The results showed that the removal rates of AOX and chroma firstly increased and then decreased with the increase of the Ni loading, while continuously increased with the decrease of the initial wastewater pH and the increase of Ni/Fe dosage. The optimal condition was Ni loading of 1%, initial wastewater pH of 4.1 and Ni/Fe dosage of 3 g x L(-1), under which 29.2% of AOX and 79.6% of chroma were removed after 24 h reaction, and 50.6% of AOX and 80.7% of chroma were removed after 96 h reaction. GC-MS analysis revealed that toxicants such as chlorinated anilines, p-nitroaniline, 4-methoxy-2-nitroaniline and halogenated hydrocarbons were efficiently removed.


A new V-doped Bi

Angaw Kelemework Abay, Dong-Hau Kuo, Xiaoyun Chen, Albert Daniel Saragih
PMID: 28926785   DOI: 10.1016/j.chemosphere.2017.09.018

Abstract

A new type of convenient, and environmentally friendly, Vanadium (V)-doped Bi
(O,S)
oxysulfide catalyst with different V contents was successfully synthesized via a simple and facile method. The obtained V-doped Bi
(O,S)
solid solution catalysts were fully characterized by conventional methods. The catalytic performance of the samples was tested by using the reduction of 2-nitroaniline (2-NA) in aqueous solution. The reduction/decolorization of methylene blue (MB) and rhodamine B (RhB) was also chosen to evaluate the universality of catalysts. It was observed that the introduction of V can improve the catalytic performance, and 20%V-Bi
(O,S)
was found to be the optimal V doping concentration for the reduction of 2-NA, MB, and RhB dyes. For comparative purposes, a related V-free Bi
(O, S)
oxysulfide material was synthesized and tested as the catalyst. The superior activity of V-doped Bi
(O,S)
over pure Bi
(O,S)
was ascribed mainly to an increase in active sites of the material and also due to the presence of synergistic effects. The presence of V
as found from XPS analysis may interact with Bi atoms and enhancing the catalytic activity of the sample. In the catalytic reduction of 2-NA, MB and RhB, the obtained V-doped Bi
(O,S)
oxysulfide catalyst exhibited excellent catalytic activity as compared with other reported catalysts. Furthermore this highly efficient, low-cost and easily reusable V-doped Bi
(O,S)
catalyst is anticipated to be of great potential in catalysis in the future.


A strong NH…Br vibrational behaviour studied through X-ray, vibrational spectra and quantum chemical studies in an isomorphous crystal: 2-Nitroanilinium bromide

R Anitha, S Athimoolam, M Gunasekaran
PMID: 25544191   DOI: 10.1016/j.saa.2014.11.077

Abstract

A needle shaped transparent light brown crystals of 2-nitroanilinium bromide were successfully synthesized and crystallized from an aqueous mixture by slow evaporation technique. Single crystal XRD studies confirm the crystalline phase of this isomorphous compound which contains a positively charge 2-nitroanilinium cation and a negatively charged bromide anion. The solid phase FT-IR and FT-Raman spectra of the compound have been recorded in the range of 4000-400cm(-1). The observed modes are correlated by the factor group theory analysis and different IR and Raman active species were identified. Geometrical optimisations were carried out and harmonic vibrational wave numbers were computed for the minimum energy molecular structure at RHF level invoking 6-311++G(d,p) and SDD basis sets. Optimised molecular geometry was compared with the crystallographic data. The calculated wavenumbers were compared with the experimental values. The NH vibrational bands are shifted from its normal range and the shifting is associated with the influence of the intermolecular hydrogen bonds in the crystal. A strong intensity peak in theoretical and corresponding band in experimental confirms the presence of NH…Br interaction as predicted in crystalline state.


Catalytic reduction of 2-nitroaniline: a review

Khalida Naseem, Robina Begum, Zahoor H Farooqi
PMID: 28054271   DOI: 10.1007/s11356-016-8317-2

Abstract

2-nitroaniline (2-NA) is highly toxic and environmental contaminant. It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems. These catalytic systems have various advantages and drawbacks. Silica-supported gold nanoparticles are frequently reported catalyst for the reduction of 2-nitroaniline in aqueous medium. In this review article, different catalytic systems reported for reduction of o-nitroaniline under various reaction conditions have been discussed. The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided here.


High performance liquid chromatography of substituted aromatics with the metal-organic framework MIL-100(Fe): Mechanism analysis and model-based prediction

Weiwei Qin, Martin Eduardo Silvestre, Yongli Li, Matthias Franzreb
PMID: 26787165   DOI: 10.1016/j.chroma.2016.01.006

Abstract

Metal-organic framework (MOF) MIL-100(Fe) with well-defined thickness was homogenously coated onto the outer surface of magnetic microparticles via a liquid-phase epitaxy method. The as-synthesized MIL-100(Fe) was used as stationary phase for high-performance liquid chromatography (HPLC) and separations of two groups of mixed aromatic hydrocarbons (toluene, styrene and p-xylene; acetanilide, 2-nirtoaniline and 1-naphthylamine) using methanol/water as mobile phase were performed to evaluate its performance. Increasing water content of the mobile phase composition can greatly improve the separations on the expense of a longer elution time. Stepwise elution significantly shortens the elution time of acetanilide, 2-nirtoaniline and 1-naphthylamine mixtures, while still achieving a baseline separation. Combining the experimental results and in-depth modeling using a recently developed chromatographic software (ChromX), adsorption equilibrium parameters, including the affinities and maximum capacities, for each analyte toward the MIL-100(Fe) are obtained. In addition, the pore diffusivity of aromatic hydrocarbons within MIL-100(Fe) was determined to be 5×10(-12)m(2)s(-1). While the affinities of MIL-100(Fe) toward the analyte molecules differs much, the maximum capacities of the analytes are in a narrow range with q*MOFmax,toluene=3.55molL(-1), q*MOFmax,styrene or p-xylene=3.53molL(-1), and q*MOFmax,anilines=3.12molL(-1) corresponding to approximately 842 toluene and 838 styrene or p-xylene, and 740 aniline molecules per MIL-100(Fe) unit cell, respectively.


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